4-Formylphenylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

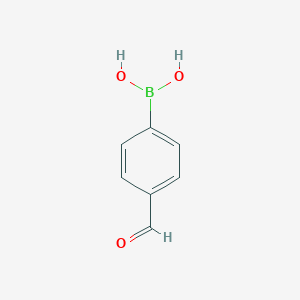

Structure

2D Structure

属性

IUPAC Name |

(4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWBQOJISHAKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074887 | |

| Record name | 4-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-17-5 | |

| Record name | 4-Formylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-formylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087199175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, B-(4-formylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boronic acid, B-(4-formylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONIC ACID, B-(4-FORMYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4V1TO2DWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound that has emerged as a versatile and indispensable building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both a reactive aldehyde group and a boronic acid moiety, allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 4-FPBA, with a focus on practical experimental details for researchers in the field.

Core Properties of this compound

4-FPBA is a white to off-white crystalline powder that is stable under normal conditions.[2] Its bifunctional nature governs its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BO₃ | [3] |

| Molar Mass | 149.94 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 237-242 °C | [4] |

| Boiling Point (Predicted) | 347.6 ± 44.0 °C | [5] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 7.34 ± 0.10 | [5] |

| pH (1 g/L in water) | 5.5 | [5] |

Solubility Profile

This compound is slightly soluble in cold water but its solubility increases in hot water.[3] While specific quantitative solubility data for 4-FPBA in a range of organic solvents is not extensively published, the solubility of its parent compound, phenylboronic acid, provides a useful proxy. It is expected that 4-FPBA will exhibit similar solubility trends.

| Solvent | Phenylboronic Acid Solubility ( g/100g solvent) at 25°C | Qualitative Solubility of 4-FPBA | Reference(s) |

| Water | 1.9 | Slightly Soluble | [6][7] |

| Methanol | High | Soluble | [6] |

| Ethanol | High | Soluble | [2] |

| Acetone | High | Soluble | [6] |

| THF | High | Soluble | [7] |

| DMF | High | Soluble | [8] |

| DMSO | High | Soluble | [8] |

| Chloroform | Moderate | Moderately Soluble | [6] |

| Methylcyclohexane | Very Low | Sparingly Soluble | [6] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of 4-FPBA provide characteristic signals for its aromatic, aldehyde, and boronic acid functional groups.

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | -CHO |

| 8.25 | s (broad) | 2H | -B(OH)₂ |

| 7.90 | d, J=8.0 Hz | 2H | Ar-H (ortho to -CHO) |

| 7.85 | d, J=8.0 Hz | 2H | Ar-H (ortho to -B(OH)₂) |

¹³C NMR Spectral Data (DMSO-d₆, 101 MHz)

| Chemical Shift (ppm) | Assignment |

| 192.9 | -CHO |

| 137.5 | Ar-C (ipso to -CHO) |

| 135.1 | Ar-CH (ortho to -B(OH)₂) |

| 129.1 | Ar-CH (ortho to -CHO) |

| Not observed | Ar-C (ipso to -B(OH)₂) |

Note: The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.

FTIR Spectroscopy

The FTIR spectrum of 4-FPBA shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Boronic acid |

| 2830, 2720 | C-H stretch | Aldehyde |

| 1700-1685 | C=O stretch | Aldehyde |

| ~1600, ~1400 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1200 | C-H in-plane bend | Aromatic ring |

| ~1090 | B-C stretch | Arylboronic acid |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis, purification, and a key application of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established methods for the synthesis of arylboronic acids.

Materials:

-

Magnesium turnings

-

1,2-Dibromoethane (B42909) (for activation)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Tri-n-butyl borate (B1201080)

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

-

Add a solution of 4-bromobenzaldehyde diethyl acetal (1.0 eq.) in anhydrous THF to the dropping funnel.

-

Add a small portion of the acetal solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication.

-

Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining acetal solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Add tri-n-butyl borate (1.2 eq.) dropwise via a syringe, keeping the internal temperature below -60 °C.

-

Stir the mixture at -78 °C for 2-3 hours.

-

-

Hydrolysis and Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Slowly quench the reaction by adding 2 M hydrochloric acid, while cooling the flask in an ice bath.

-

Continue adding acid until the aqueous layer is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification by Recrystallization

Materials:

-

Crude this compound

-

Water or a mixed solvent system (e.g., toluene/hexanes)

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling water.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold water.

-

Dry the purified crystals in a vacuum oven at 50-60 °C.

Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of 4-Methoxy-4'-formylbiphenyl

This protocol describes a typical Suzuki-Miyaura coupling reaction using 4-FPBA.

Materials:

-

This compound (1.2 eq.)

-

4-Bromoanisole (1.0 eq.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq.)

-

Triphenylphosphine (PPh₃, 0.04 eq.)

-

Potassium carbonate (K₂CO₃, 2.0 eq.)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add a 4:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 80-90 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC.

-

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxy-4'-formylbiphenyl.

Key Applications and Signaling Pathways

The unique bifunctional nature of 4-FPBA makes it a valuable reagent in a variety of applications, particularly in organic synthesis and drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of 4-FPBA and an organic halide or triflate, providing a powerful method for the synthesis of biaryl compounds. The aldehyde group can then be further modified, making 4-FPBA a key building block for complex molecules.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Development

4-FPBA serves as a crucial intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[9] Its ability to participate in the construction of biaryl scaffolds, which are common motifs in many drugs, makes it highly valuable. The aldehyde functionality allows for further derivatization to introduce other functional groups or to link the molecule to other entities.

Bioconjugation and Sensor Technology

The boronic acid moiety of 4-FPBA can reversibly bind to diols, a property that is exploited in the development of sensors for saccharides and other diol-containing biomolecules.[10] The aldehyde group can be used to immobilize the molecule onto a surface or to conjugate it to a reporter molecule, creating a sensor system.

Caption: Key applications derived from the bifunctional nature of 4-FPBA.

Enzyme Stabilization

In industrial applications, this compound is used as an enzyme stabilizer, particularly for proteases and lipases in liquid detergent formulations.[3] It helps to maintain the hydrolytic activity of the enzymes, thereby increasing the storage stability and performance of the detergent.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical research and development. Its bifunctional nature allows for a broad range of applications, from the synthesis of complex biaryl compounds via Suzuki-Miyaura coupling to the development of novel biosensors and the stabilization of industrial enzymes. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes. A thorough understanding of these aspects will enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. innospk.com [innospk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 87199-17-5 [chemicalbook.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 87199-17-5 [m.chemicalbook.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-Formylphenylboronic Acid (CAS 87199-17-5)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenylboronic acid (4-FPBA), identified by CAS number 87199-17-5, is a bifunctional organoboron compound featuring both an aldehyde (formyl) group and a boronic acid moiety on a phenyl ring.[1] This unique structure makes it a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry.[2][3] Its ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented its importance in the construction of complex molecular architectures.[2]

This guide provides a comprehensive overview of 4-FPBA, covering its physicochemical properties, synthesis protocols, key applications in drug discovery and material science, and essential safety information.

Physicochemical and Specification Data

4-FPBA typically appears as a white to off-white or pale yellow crystalline powder.[1][2] It is sparingly soluble in cold water but shows better solubility in hot water and other polar solvents.[1][4] The compound is known to form dimers and cyclic trimeric anhydrides, which can complicate purification.[4]

Table 1: General Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 87199-17-5 | [5] |

| IUPAC Name | 4-(Dihydroxyboranyl)benzaldehyde | [4][6] |

| Synonyms | 4-Boronobenzaldehyde, 4-Formylbenzeneboronic acid | [1][5] |

| Molecular Formula | C₇H₇BO₃ | [5] |

| Molecular Weight | 149.94 g/mol | [5] |

| Melting Point | 237-250 °C | [2][7] |

| Appearance | White to off-white/pale yellow crystalline powder | [2][4] |

| SMILES | B(C1=CC=C(C=C1)C=O)(O)O | [1][6] |

| InChI Key | VXWBQOJISHAKKM-UHFFFAOYSA-N |[1][6] |

Table 2: Representative Specifications and Purity

| Parameter | Specification | References |

|---|---|---|

| Purity (HPLC) | ≥95.0% to ≥99.0% | [2][5] |

| Appearance | White to Orange to Green powder to crystal | |

| Infrared Spectrum | Conforms to structure | [8] |

| Storage | Store at room temperature or 2-8°C, keep container closed |[2][9] |

Synthesis and Purification

The synthesis of 4-FPBA can be achieved through several routes, commonly starting from a halogenated benzaldehyde (B42025) derivative.[4]

Synthesis via Grignard Reaction

One of the earliest reported methods involves the protection of the aldehyde group of 4-bromobenzaldehyde, followed by a Grignard reaction and subsequent boronation.[4] The aldehyde is first protected as an acetal (B89532). The Grignard reagent is then formed using magnesium, which reacts with a trialkyl borate (B1201080) ester. Finally, acidic workup hydrolyzes the boronic ester and the acetal to yield the final product.[4] Yields for this multi-step process are reported to be around 78%.[4]

Caption: General workflow for the synthesis of 4-FPBA via Grignard reaction.

Experimental Protocol: Synthesis from Potassium Phenyltrifluoroborate

A simpler, high-yield synthesis can be performed via the hydrolysis of a trifluoroborate salt.[7][10]

Objective: To synthesize this compound.

Materials:

-

Potassium 4-formylphenyltrifluoroborate (1.00 mmol)

-

Iron (III) chloride (FeCl₃) (1.10 mmol)

-

Tetrahydrofuran (THF)/water (1:1 mixture, 3 mL)

-

Neutral absorption alumina (B75360)

-

Ethyl acetate/hexanes (2:1 mixture)

Procedure:

-

In a suitable reaction vessel, dissolve iron trichloride (B1173362) (185 mg, 1.10 mmol) in 3 mL of a 1:1 THF/water solution.[7][10]

-

Add potassium 4-formylphenyltrifluoroborate (184 mg, 1.00 mmol) to the solution.[7][10]

-

Pass the entire reaction mixture through a short column packed with neutral absorption alumina.[7][10]

-

Wash the alumina with a 2:1 mixture of ethyl acetate/hexanes to elute the product.[7][10]

-

Combine the organic fractions and remove the solvent under reduced pressure to yield this compound. The reported yield for this method is approximately 86%.[7][10]

Purification

Purification of 4-FPBA can be challenging due to its tendency to form anhydrides.[4] A patented process describes a method for obtaining high-purity product by dissolving the crude material in an aqueous alkaline solution at a controlled pH (between 7 and 11) to avoid Cannizzaro side reactions.[11] The solution can be treated with activated carbon to remove organic impurities, followed by acidification to precipitate the purified boronic acid.[11] This method can achieve purities of ≥99%.[11]

Key Applications in Research and Development

The bifunctional nature of 4-FPBA makes it a cornerstone reagent in multiple scientific domains.

Suzuki-Miyaura Cross-Coupling

4-FPBA is a premier substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction forges a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[12][13] The aldehyde group can be retained for subsequent transformations or serve as a key functional group in the final molecule.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound using 4-FPBA.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃ or KOAc, 2-3 equiv.)[14]

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 4-FPBA, the palladium catalyst, and the base.[14]

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress using TLC or GC/MS.[14]

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.[14]

Drug Discovery and Development

4-FPBA is a crucial intermediate in the synthesis of pharmaceuticals.[2][3]

-

Active Pharmaceutical Ingredients (APIs): It is a key building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[15]

-

Enzyme Inhibition: 4-FPBA exhibits inhibitory activity against certain enzymes, such as β-lactamase (AmpC), which is involved in bacterial resistance to β-lactam antibiotics.

-

Bioconjugation and Drug Delivery: The boronic acid moiety can form reversible covalent bonds with diols, a property exploited for creating glucose-responsive drug delivery systems.[16] For example, it can be conjugated to polymers like chitosan (B1678972) to formulate nanoparticles that release drugs like insulin (B600854) in response to glucose levels.[16]

Caption: Logical flow of 4-FPBA's applications in various scientific fields.

Industrial and Material Science Applications

-

Enzyme Stabilization: In industrial formulations, 4-FPBA is used as a highly efficient enzyme stabilizer, particularly for proteases and lipases in liquid detergents.[4][15] It significantly reduces the loss of hydrolytic activity and enhances the storage stability of these products.[4]

-

Sensors and Materials: The diol-binding capability of the boronic acid group makes 4-FPBA useful in the development of chemical sensors for detecting sugars and other biological markers.[2][16] It also serves as a monomer or cross-linking agent in the creation of advanced polymers and composites.[2][3]

Safety and Handling

This compound is considered hazardous and requires careful handling. It is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[6][17][18]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | ! (Exclamation Mark) |

Recommended Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (US NIOSH or EU EN166 approved).[17][18]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[18]

-

Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., NIOSH/MSHA or EN 149).[17]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[9] Recommended storage temperatures range from room temperature to 2-8°C.[2][9][18]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[17][18]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in organic synthesis, drug development, and material science. Its dual reactivity, stemming from the aldehyde and boronic acid groups, enables its use in a vast range of applications, from the synthesis of life-saving drugs like Telmisartan to the formulation of advanced detergents and chemical sensors. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential in scientific innovation.

References

- 1. CAS 87199-17-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 87199-17-5 [chemicalbook.com]

- 8. 359380050 [thermofisher.com]

- 9. (4-Formylphenyl)boronic acid | 87199-17-5 | FF117162 [biosynth.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound pinacol cyclic ester synthesis - chemicalbook [chemicalbook.com]

- 15. curiaglobal.com [curiaglobal.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-Formylphenylboronic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde group and a versatile boronic acid moiety, makes it an invaluable reagent in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the chemical structure, analytical properties, and key experimental protocols related to 4-FPBA.

Chemical Structure and Identification

This compound is a white to off-white solid at room temperature.[1] The molecule consists of a phenyl ring substituted with a formyl group (-CHO) at the para position relative to the boronic acid group [-B(OH)₂].

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | (4-Formylphenyl)boronic acid |

| CAS Number | 87199-17-5 |

| Molecular Formula | C₇H₇BO₃ |

| Molecular Weight | 149.94 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 237-242 °C |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. |

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected analytical data.

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehydic proton (-CHO) |

| ~8.2 | br s | 2H | Boronic acid protons [-B(OH)₂] |

| ~7.9 | d | 2H | Aromatic protons ortho to -CHO |

| ~7.8 | d | 2H | Aromatic protons ortho to -B(OH)₂ |

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic carbon (-CHO) |

| ~138 | Aromatic carbon attached to -B(OH)₂ |

| ~135 | Aromatic carbons ortho to -B(OH)₂ |

| ~130 | Aromatic carbons ortho to -CHO |

| ~128 | Aromatic carbon attached to -CHO |

Table 4: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch of the boronic acid and absorbed water |

| ~2850, ~2750 | Medium | C-H stretch of the aldehyde |

| ~1700 | Strong | C=O stretch of the aldehyde |

| ~1600, ~1480 | Medium-Strong | C=C stretching in the aromatic ring |

| ~1350 | Strong | B-O stretch |

| ~1090 | Strong | C-B stretch |

Table 5: Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity | Assignment |

| 150 | Moderate | [M]⁺ (Molecular ion) |

| 149 | High | [M-H]⁺ |

| 121 | High | [M-CHO]⁺ or [M-H-CO]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound from 4-Bromobenzaldehyde (B125591)

This protocol involves the protection of the aldehyde, formation of a Grignard reagent, reaction with a borate (B1201080) ester, and subsequent deprotection.

Methodology:

-

Protection of the Aldehyde: To a solution of 4-bromobenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. After completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the protected acetal (B89532).

-

Grignard Reagent Formation: Activate magnesium turnings with a small crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Add a solution of the protected 4-bromobenzaldehyde acetal in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Boronation: Cool the freshly prepared Grignard reagent to -78 °C. Add triisopropyl borate dropwise, maintaining the temperature below -70 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis and Deprotection: Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid. Stir vigorously for several hours to effect hydrolysis of both the borate ester and the acetal.

-

Purification: Extract the aqueous layer with ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes). A patent describes a purification process involving dissolving the crude product in an alkaline solution (pH 8-11), filtering off impurities, and then re-precipitating the pure acid by acidification.

Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This protocol outlines a typical Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. A thorough understanding of its chemical properties, analytical characteristics, and reaction protocols is essential for its effective utilization in research and development. The data and methodologies presented in this guide offer a solid foundation for scientists and professionals working with this important chemical entity.

References

4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound that has become an indispensable tool in modern organic synthesis. Its unique structure, featuring both a reactive boronic acid moiety and a versatile formyl group, allows for its participation in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of 4-FPBA, alongside a detailed examination of its application in the crucial Suzuki-Miyaura cross-coupling reaction.

Discovery and Initial Synthesis

The first documented synthesis of this compound was reported in 1990 by the research group of Professor Heinrich Nöth, a prominent figure in the field of boron chemistry.[1] Their seminal work, published in Chemische Berichte, laid the groundwork for the production and subsequent widespread application of this important building block. The original synthetic route, which remains a fundamental reference, is a multi-step process commencing from 4-bromobenzaldehyde (B125591).

Synthetic Methodologies: A Comparative Overview

Since its initial discovery, several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. These methods primarily focus on improving yield, purity, and cost-effectiveness, particularly for large-scale industrial production. The following table summarizes the key quantitative data for the most significant synthetic approaches.

| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Nöth's Original Synthesis (Grignard) | 4-Bromobenzaldehyde | Mg, Tri-n-butyl borate (B1201080) | 78 | Not specified in secondary sources | Foundational method | Use of Grignard reagent can lead to side products |

| Organolithium Method | Protected 4-Bromobenzaldehyde | n-Butyllithium, Triisopropyl borate | 99 (crude) | Not specified in secondary sources | High yield | Requires very low temperatures (-78 °C) and expensive organolithium reagents |

| Improved Patented Process | 4-Chlorobenzaldehyde (B46862) | Lithium, Trimethyl borate | 90-96 | >99 | Use of less expensive starting materials | Patented process |

| Hydrolysis of Trifluoroborate Salt | Potassium 4-formylphenyltrifluoroborate | Acidic alumina (B75360) or silicon dioxide | High | High | High purity of starting material | Generally, boronic acids are precursors to trifluoroborates |

Experimental Protocols

Nöth's Original Synthesis (Grignard-based)

This protocol is based on the initial report by H. Nöth and his colleagues.

Step 1: Acetal (B89532) Protection of 4-Bromobenzaldehyde The aldehyde functionality of 4-bromobenzaldehyde is first protected as a diethyl acetal to prevent its reaction with the subsequently formed Grignard reagent. This is achieved through standard acetalization procedures using an orthoformate and an alcohol in the presence of an acid catalyst.

Step 2: Formation of the Grignard Reagent The resulting 1-bromo-4-(diethoxymethyl)benzene (B1331623) is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. The initiation of this reaction may require activation, for which methods like the addition of a small crystal of iodine or the use of ultrasound have been reported.[1]

Step 3: Borylation and Hydrolysis The Grignard reagent is then cooled and reacted with a trialkyl borate, such as tri-n-butyl borate. This is followed by an acidic work-up to hydrolyze the resulting boronic ester and the acetal, yielding this compound. The final product is then isolated and purified.

Modern Industrial Synthesis via Organolithium Intermediate

This patented process offers high yields and purity using more cost-effective starting materials.

Step 1: Acetal Protection of 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.

Step 2: Lithiation The protected 4-chlorobenzaldehyde is then reacted with metallic lithium in an inert solvent, such as THF, to form the organolithium reagent.

Step 3: Borylation and Hydrolysis The organolithium intermediate is subsequently reacted with trimethyl borate at low temperature. The reaction mixture is then hydrolyzed with aqueous acid to yield this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

A major application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. A prominent example is its use in the synthesis of the antihypertensive drug, Telmisartan.

Experimental Protocol: Synthesis of a Telmisartan Intermediate

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide to form a key intermediate in the synthesis of Telmisartan.

Materials:

-

This compound

-

2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

Procedure:

-

To a reaction vessel, add this compound, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, and the solvent mixture.

-

Degas the mixture by bubbling an inert gas, such as argon or nitrogen, through the solution.

-

Add the palladium catalyst and the aqueous base solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired biaryl product.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes described, the following diagrams have been generated using the Graphviz DOT language.

References

4-Formylphenylboronic acid IUPAC name and synonyms

An In-depth Technical Guide to 4-Formylphenylboronic Acid

Chemical Identity

IUPAC Name: (4-formylphenyl)boronic acid[1][2]

Preferred IUPAC Name: 4-(Dihydroxyboranyl)benzaldehyde[3]

Synonyms:

-

Boronic acid, B-(4-formylphenyl)-[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BO₃ | [2][3][4][5][8] |

| Molecular Weight | 149.94 g/mol | [1][3][4][5][7] |

| Appearance | White to pale yellow crystalline powder | [3][4][9] |

| Melting Point | 237-242 °C | [7][9][10] |

| Boiling Point | 347.6 °C (Predicted) | [9][10] |

| Density | 1.24 g/cm³ (Predicted) | [9][10] |

| Purity | ≥95% - ≥99% | [4][5][7] |

| CAS Number | 87199-17-5 | [1][3][4][5] |

| InChI Key | VXWBQOJISHAKKM-UHFFFAOYSA-N | [1][2][3] |

| SMILES | O=Cc1ccc(B(O)O)cc1 | [1][2][3][7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound was first reported by Heinrich Nöth's research group in 1990.[3] The multi-step synthesis starts from 4-bromobenzaldehyde (B125591).

Step 1: Acetal (B89532) Protection of the Aldehyde Group The aldehyde functional group of 4-bromobenzaldehyde is first protected as an acetal to prevent it from reacting with the Grignard reagent in the subsequent step.[3]

-

Reactants: 4-bromobenzaldehyde, diethoxymethoxyethane, and ethanol.[3]

-

Procedure: The reactants are combined under standard conditions for acetalization to yield 1-bromo-4-(diethoxymethyl)benzene.[3]

Step 2: Formation of the Grignard Reagent The aryl bromide is converted into a Grignard reagent.

-

Reactants: 1-bromo-4-(diethoxymethyl)benzene, magnesium turnings.

-

Procedure: The reaction requires activation with 1,2-dibromoethane (B42909) and the use of ultrasound to initiate the formation of the Grignard compound.[3]

Step 3: Borylation and Hydrolysis The Grignard reagent is reacted with a borate (B1201080) ester, followed by acidic workup to yield the final product.

-

Reactants: The Grignard reagent from Step 2, tri-n-butyl borate.

-

Procedure: The Grignard reagent is reacted with tri-n-butyl borate to form the protected aryl boronic ester. Subsequent acidic work-up hydrolyzes the acetal and the boronic ester to afford this compound in a 78% yield.[3]

An alternative, higher-yield procedure involves using the aryllithium compound with triisopropyl borate at -78 °C, which can produce a crude yield of 99%.[3]

Purification of this compound

A patented process for obtaining high-purity this compound (≥99.5%) involves the following steps:[11]

-

Suspension: 385 g of crude this compound (95% purity) is suspended in 2 L of water and cooled to 10 °C.[11]

-

Dissolution: 1025 ml of 10% strength aqueous sodium hydroxide (B78521) is added dropwise over 3.5 hours, ensuring the internal temperature does not exceed 10 °C.[11]

-

Precipitation: The boronic acid is re-precipitated by adding 230 ml of concentrated hydrochloric acid at an internal temperature of 10 °C.[11]

-

Isolation: The precipitate is filtered, washed with water, and dried at 50 °C in a stream of nitrogen to yield 345 g (94% of theory) of this compound with a purity of 99.6%.[11]

Applications in Research and Drug Development

This compound is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis and medicinal chemistry.[3][4][12]

-

Suzuki-Miyaura Cross-Coupling: It is widely used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[4][7][10] For instance, it is a key intermediate in the synthesis of the antihypertensive drug Telmisartan.[13]

-

Enzyme Inhibition and Stabilization: The boronic acid moiety can reversibly interact with the active sites of certain enzymes, such as serine proteases.[14] This property is utilized in its application as an enzyme stabilizer in liquid detergents, where it is reportedly 1,000 times more efficient than boric acid.[3][13]

-

Drug Delivery and Bioconjugation: Its ability to form stable complexes with diols makes it valuable in the development of targeted drug delivery systems and for bioconjugation, where it can be used to attach biomolecules to surfaces or other compounds.[4][12]

-

Chemical Sensors: The unique properties of this compound enable its use in the development of sensitive chemical sensors for detecting biological markers and environmental pollutants.[4][12]

-

Material Science: It is also used in the production of advanced materials, contributing to the creation of polymers and composites with enhanced properties.[4][12]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 87199-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-ホルミルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. This compound | 87199-17-5 [chemicalbook.com]

- 11. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. curiaglobal.com [curiaglobal.com]

- 14. japsonline.com [japsonline.com]

An In-depth Technical Guide on 4-Formylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Physicochemical Properties of 4-Formylphenylboronic Acid

This document provides core physicochemical data for this compound, a bifunctional molecule utilized as a building block in the synthesis of various organic compounds.[1] Its utility spans from an enzyme stabilizer in industrial applications to a crucial reagent in catalytic reactions.[1][2]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Dihydroxyboryl)benzaldehyde, 4-Boronobenzaldehyde[2][3] |

| Molecular Formula | C₇H₇BO₃[1][2][4][5] |

| Molecular Weight | 149.94 g/mol [1][2][4][5] |

| CAS Number | 87199-17-5[2][5] |

Experimental Protocols

The molecular weight and formula are fundamental properties derived from the compound's atomic composition. These values are typically confirmed through standard analytical techniques such as mass spectrometry and elemental analysis. As these are universally accepted standard procedures, detailed experimental protocols are not provided in this context.

Data Visualization

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenylboronic acid (4-FPBA) is a versatile bifunctional organoboron compound that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structure, featuring both a reactive aldehyde group and a boronic acid moiety, makes it an invaluable reagent in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the physical and chemical properties of 4-FPBA, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

This compound is typically a white to off-white or pale yellow crystalline powder.[2][3] It is sparingly soluble in cold water but shows better solubility in hot water and many organic solvents.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | (4-Formylphenyl)boronic acid[4] |

| Synonyms | 4-(Dihydroxyboryl)benzaldehyde, 4-Boronobenzaldehyde, 4-Formylbenzeneboronic acid, p-Formylphenylboronic acid[4] |

| CAS Number | 87199-17-5[2] |

| Molecular Formula | C₇H₇BO₃[2] |

| Molecular Weight | 149.94 g/mol [2][4] |

| Canonical SMILES | B(C1=CC=C(C=C1)C=O)(O)O[4] |

| InChI Key | VXWBQOJISHAKKM-UHFFFAOYSA-N[4] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 237-242 °C | [5] |

| Boiling Point | 347.6 ± 44.0 °C (Predicted) | N/A |

| Solubility | Sparingly soluble in cold water, soluble in hot water and organic solvents. | [2][3] |

Table 3: Spectroscopic Data

| Technique | Key Peaks / Shifts |

| ¹H NMR | Signals corresponding to aldehydic, aromatic, and boronic acid protons.[6][7] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbon attached to the boron atom.[6][8] |

| IR Spectroscopy | Characteristic absorption bands for O-H (boronic acid), C=O (aldehyde), and aromatic C-H and C=C stretching.[9][10][11] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the protection of the aldehyde group of 4-bromobenzaldehyde (B125591), followed by a Grignard reaction and subsequent boronation and deprotection.[2]

Materials:

-

4-Bromobenzaldehyde

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Magnesium turnings

-

Iodine (for activation)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate (B1201080)

-

Sulfuric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Protection of the Aldehyde: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-bromobenzaldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-bromophenyl)-1,3-dioxolane (B88685).

-

Grignard Reaction and Boronation: Activate magnesium turnings (1.5 equivalents) with a crystal of iodine in a dry flask under an inert atmosphere. Add a solution of 2-(4-bromophenyl)-1,3-dioxolane (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction is complete, cool the mixture to -78 °C and add trimethyl borate (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Deprotection and Isolation: Quench the reaction by the slow addition of 1 M sulfuric acid at 0 °C. Stir the mixture vigorously for 1-2 hours to effect the deprotection of the aldehyde. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot water, adding a small amount of ethanol if necessary to achieve complete dissolution.[5]

-

Hot filter the solution to remove any insoluble impurities.[12]

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[12]

-

Collect the white, crystalline product by vacuum filtration, washing with a small amount of cold water.[12]

-

Dry the purified this compound in a desiccator under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound and an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium(II) acetate (B1210297) (catalyst)

-

Triphenylphosphine (B44618) (ligand)

-

Potassium carbonate (base)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equivalents), 4-iodoanisole (B42571) (1 equivalent), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).[13][14]

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Workflow for Synthesis and Purification

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 6. cris.unibo.it [cris.unibo.it]

- 7. This compound(87199-17-5) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Formylphenylboronic Acid from 4-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-formylphenylboronic acid from 4-bromobenzaldehyde (B125591). This compound is a crucial bifunctional reagent in organic synthesis, widely utilized in the construction of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling.[1] This document details the prevalent synthesis routes, including the Grignard and organolithium pathways, as well as an alternative palladium-catalyzed approach. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Introduction

This compound is an organic compound featuring both a formyl group and a boronic acid moiety. This unique structure allows it to serve as a versatile building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and liquid crystals. The primary synthetic challenge lies in the incompatibility of the reactive formyl group with the organometallic intermediates typically used in boronic acid synthesis. Therefore, a protection-deprotection strategy is essential.

Primary Synthetic Pathway: A Three-Step Approach

The most common and well-established method for synthesizing this compound from 4-bromobenzaldehyde involves a three-step sequence:

-

Protection of the Aldehyde Group: The formyl group of 4-bromobenzaldehyde is protected as an acetal (B89532) to prevent its reaction in subsequent steps.

-

Formation of an Organometallic Intermediate: The aryl bromide is converted into a more reactive organometallic species, either an aryl Grignard reagent or an aryllithium compound.

-

Borylation and Deprotection: The organometallic intermediate reacts with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield the final product.

Step 1: Protection of 4-Bromobenzaldehyde

The aldehyde functionality of 4-bromobenzaldehyde is typically protected as a dimethyl acetal. This is achieved through an acid-catalyzed reaction with methanol (B129727), often with a dehydrating agent like trimethyl orthoformate to drive the equilibrium towards the acetal product.[2]

Experimental Protocol: Synthesis of 4-Bromobenzaldehyde Dimethyl Acetal [2]

-

Materials:

-

4-Bromobenzaldehyde (10.0 g, 54.0 mmol)

-

Anhydrous Methanol (50 mL)

-

Trimethyl orthoformate (8.6 g, 81.1 mmol)

-

p-Toluenesulfonic acid (PTSA) (0.1 g, 0.58 mmol)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (B1210297)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).

-

Add anhydrous methanol (50 mL) followed by trimethyl orthoformate (8.6 g, 81.1 mmol).

-

Add the acid catalyst, p-toluenesulfonic acid (0.1 g, 0.58 mmol), to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the catalyst by the slow addition of saturated sodium bicarbonate solution until the mixture is neutral (pH ~7).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Wash the combined organic layers with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromobenzaldehyde dimethyl acetal.

-

| Product | Starting Material | Reagents | Yield | Reference |

| 4-Bromobenzaldehyde dimethyl acetal | 4-Bromobenzaldehyde | Methanol, Trimethyl orthoformate, PTSA | High | [2] |

Step 2 & 3: Organometallic Formation, Borylation, and Deprotection

Two primary routes diverge from the protected intermediate: the Grignard pathway and the organolithium pathway.

The protected aryl bromide is reacted with magnesium turnings to form the corresponding Grignard reagent. This is followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Grignard Route to this compound [1]

-

Materials:

-

1-Bromo-4-(diethoxymethyl)benzene (B1331623) (from protection step)

-

Magnesium turnings

-

1,2-Dibromoethane (B42909) (for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Tri-n-butyl borate

-

Dilute Hydrochloric Acid

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF.

-

Initiate the Grignard formation using a small amount of 1,2-dibromoethane and gentle heating or ultrasound activation.[1]

-

Once the Grignard reagent has formed, cool the reaction mixture to -60 °C.

-

Slowly add a solution of tri-n-butyl borate in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature.

-

Perform an acidic work-up with dilute hydrochloric acid to hydrolyze the boronic ester and the acetal, yielding this compound.

-

The product can be purified by recrystallization from water or by dissolving in an alkaline solution and re-precipitating with acid.[3]

-

| Product | Starting Material | Reagents | Yield | Reference |

| This compound | 1-Bromo-4-(diethoxymethyl)benzene | Mg, Tri-n-butyl borate | 78% | [1] |

Alternatively, the protected aryl bromide can undergo a lithium-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting aryllithium species is then reacted with a trialkyl borate.

Experimental Protocol: Organolithium Route to this compound [1]

-

Materials:

-

1-Bromo-4-(diethoxymethyl)benzene (from protection step)

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Triisopropyl borate

-

Dilute Hydrochloric Acid

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF or diethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.

-

Stir the mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.

-

Slowly add triisopropyl borate to the aryllithium solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Perform an acidic work-up with dilute hydrochloric acid to hydrolyze the boronic ester and the acetal.

-

The crude product can be purified as described in the Grignard route.

-

| Product | Starting Material | Reagents | Yield | Reference |

| This compound | 1-Bromo-4-(diethoxymethyl)benzene | n-BuLi, Triisopropyl borate | 99% (crude) | [1] |

Alternative Synthetic Pathway: Palladium-Catalyzed Borylation

An alternative approach to synthesize a stable derivative of this compound is through a palladium-catalyzed Miyaura borylation. This method directly couples 4-bromobenzaldehyde with bis(pinacolato)diboron (B136004), yielding the this compound pinacol (B44631) ester. This ester can be used directly in many cross-coupling reactions or hydrolyzed to the boronic acid if needed.

Experimental Protocol: Synthesis of this compound Pinacol Ester [4]

-

Materials:

-

4-Bromobenzaldehyde (8 g, 0.15 mol)

-

Bis(pinacolato)diboron (45.7 g, 0.18 mol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (5.26 g, 7.5 mmol)

-

Potassium Acetate (KOAc) (22.0 g, 0.225 mol)

-

Petroleum Ether

-

Ethyl Acetate

-

-

Procedure:

-

To a stirred solution of 4-bromobenzaldehyde (8 g, 0.15 mol), bis(pinacolato)diboron (45.7 g, 0.18 mol), and Pd(dppf)Cl2 (5.26 g, 7.5 mmol) in 1,4-dioxane under an argon atmosphere, add potassium acetate (22.0 g, 0.225 mol).

-

Stir the reaction mixture at 80 °C for 15 minutes.

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Dilute the residue with petroleum ether (500 mL) and remove the insoluble material by filtration.

-

Concentrate the filtrate under reduced pressure to give the crude product.

-

Purify the crude product by flash chromatography (silica gel, petroleum ether/ethyl acetate, 10:1) to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxolan-2-yl)benzaldehyde as a white solid.

-

| Product | Starting Material | Reagents | Yield | Reference |

| This compound pinacol ester | 4-Bromobenzaldehyde | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 95% | [4] |

Visualizing the Synthesis

Experimental Workflow

The following diagram illustrates the general experimental workflow for the primary synthesis pathway.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships in the Synthesis

This diagram outlines the key chemical transformations and intermediates.

References

4-Formylphenylboronic acid theoretical and spectral data

An In-depth Technical Guide to 4-Formylphenylboronic Acid

Introduction

This compound (4-FPBA) is a bifunctional organoboron compound featuring both a formyl group and a boronic acid moiety. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions.[1] It also serves as an enzyme stabilizer, an inhibitor for certain enzymes, and a component in the development of sensors for saccharides.[1][2] This document provides a comprehensive overview of its theoretical and spectral data, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Theoretical Data

This compound is typically a white to light yellow crystalline powder.[3][4] It is sparingly soluble in cold water but more soluble in hot water and many polar organic solvents.[1] A key characteristic of this compound is its tendency to form dimeric and trimeric anhydrides, which can complicate purification.[1]

General Properties

The fundamental physical and chemical properties of 4-FPBA are summarized below.

| Property | Value | Reference |

| CAS Number | 87199-17-5 | [1][5] |

| Molecular Formula | C₇H₇BO₃ | [1][5] |

| Molecular Weight | 149.94 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 237-242 °C | |

| Boiling Point | ~347.6 °C at 760 mmHg | [3] |

| Density | 1.244 g/cm³ | [3] |

| IUPAC Name | (4-formylphenyl)boronic acid | [6] |

| InChI Key | VXWBQOJISHAKKM-UHFFFAOYSA-N | [6] |

| SMILES | B(C1=CC=C(C=C1)C=O)(O)O | [1][6] |

Computational Data

Density Functional Theory (DFT) calculations are employed to predict the vibrational spectra and electronic properties of molecules. For this compound, these calculations are typically performed using methods like B3LYP with a 6-311++G(d,p) basis set to determine ground state geometry and vibrational frequencies.[7]

| Computed Property | Value | Reference |

| Exact Mass | 150.0488242 Da | [6] |

| Topological Polar Surface Area | 57.5 Ų | [6] |

| LogP | 0.748 | [8] |

| Covalently-Bonded Unit Count | 1 | [6] |

Spectral Data

The spectral data provides structural confirmation of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~10.0 ppm | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.2 ppm | Singlet | 2H | Boronic acid protons (-B(OH)₂) |

| ~7.9 ppm | Multiplet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.8 ppm | Multiplet | 2H | Aromatic protons (ortho to -B(OH)₂) |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ) | Assignment |

| ~193 ppm | Aldehyde carbon (-CHO) |

| ~138 ppm | Aromatic carbon (ipso, attached to -CHO) |

| ~135 ppm | Aromatic carbons (ortho to -B(OH)₂) |

| ~130 ppm | Aromatic carbons (ortho to -CHO) |

| ~130 ppm (broad) | Aromatic carbon (ipso, attached to -B(OH)₂) |

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.[6]

Infrared (IR) Spectroscopy

Systematic spectroscopic studies have been conducted using Fourier-transform infrared (FT-IR) absorption.[7]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (boronic acid, often hydrogen-bonded) |

| ~3050 | Aromatic C-H stretching |

| ~2850, ~2750 | Aldehyde C-H stretching (Fermi resonance) |

| ~1700 | C=O stretching (aldehyde) |

| ~1600 | Aromatic C=C stretching |

| ~1350 | B-O stretching |

| ~1090 | B-C stretching |

Mass Spectrometry (GC-MS)

Mass spectrometry data is used to confirm the molecular weight and fragmentation pattern.

| m/z Value | Significance | Reference |

| 150 | Molecular ion [M]⁺ | [6] |

| 149 | [M-H]⁺ | [6] |

| 121 | [M-CHO]⁺ | [6] |

Experimental Protocols & Methodologies

Synthesis Protocol (Nöth Method)

The synthesis of this compound from 4-bromobenzaldehyde (B125591) is a well-established method.[1]

-

Protection of Aldehyde: 4-Bromobenzaldehyde is first protected as an acetal (B89532). This is achieved by reacting it with an orthoformate (e.g., triethyl orthoformate) and ethanol (B145695) under acidic conditions to yield 1-bromo-4-(diethoxymethyl)benzene.

-

Grignard Reagent Formation: The resulting acetal is reacted with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Activation with 1,2-dibromoethane (B42909) and ultrasound may be required to initiate the formation of the Grignard reagent.

-

Borylation: The Grignard reagent is then cooled (e.g., to -60 °C) and reacted with a trialkyl borate (B1201080), such as tri-n-butyl borate or triisopropyl borate. This forms a boronic ester intermediate.

-

Hydrolysis (Work-up): The reaction mixture is carefully quenched with an aqueous acid (e.g., dilute HCl). This hydrolyzes both the boronic ester and the acetal protecting group, yielding the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from water or by forming a salt in an alkaline solution (pH < 11 to avoid Cannizzaro reaction), extracting organic impurities, and re-precipitating the product by acidification.[1][9]

Spectral Acquisition Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly DMSO-d₆, to avoid proton signal overlap from the solvent and to solubilize the boronic acid protons.

-

IR Spectroscopy: FT-IR spectra can be obtained using an instrument like a Bruker Tensor 27 FT-IR.[6] The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used.[10]

-

Mass Spectrometry: GC-MS analysis is performed by injecting a solution of the compound onto a gas chromatograph for separation, followed by ionization (typically electron impact, EI) and detection in a mass spectrometer.

Computational Methodology

Theoretical calculations are performed using software like Gaussian. The molecular geometry is first optimized without constraints. DFT with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a Pople-style basis set like 6-311++G(d,p) is a common method for achieving accurate results for vibrational frequencies and geometric parameters.[7][11]

Applications and Logical Relationships

Suzuki-Miyaura Cross-Coupling

A primary application of 4-FPBA is in Suzuki-Miyaura cross-coupling reactions. It serves as the organoboron component, coupling with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental in synthesizing biphenyls and other complex organic structures.[12]

Diol and Saccharide Sensing

Boronic acids reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters. This reaction is particularly efficient in aqueous alkaline solutions.[2] This property is exploited in the development of sensors for sugars and other diol-containing biomolecules, where the binding event can be coupled to a fluorescent or colorimetric signal.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic acid, (4-formylphenyl)- | SIELC Technologies [sielc.com]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound | 87199-17-5 [chemicalbook.com]

4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis